molecular formula C20H20O7 B15464173 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one CAS No. 57800-12-1

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

Cat. No.: B15464173
CAS No.: 57800-12-1
M. Wt: 372.4 g/mol
InChI Key: PELDWWSTPFBMSL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one, commonly referred to as Isosinensetin or 6-Demethoxynobiletin, is a polymethoxyflavone (PMF) derivative. Its IUPAC name reflects the substitution pattern: three methoxy groups on the benzopyran-4-one core (positions 5, 7, 8) and a 3,4-dimethoxyphenyl substituent at position 2. The molecular formula is C₂₀H₂₀O₇, with a molecular weight of 372.37 g/mol . This compound is of interest in phytochemical research due to its occurrence in citrus plants and hypothesized roles in antioxidant, anti-inflammatory, or enzyme-modulatory pathways .

Properties

CAS No.

57800-12-1

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-20-17(18(12)21)15(24-3)9-16(25-4)19(20)26-5/h6-10H,1-5H3

InChI Key

PELDWWSTPFBMSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC

Origin of Product

United States

Biological Activity

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one, also known as 2-(3,4-dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-chromen-4-one, is a flavonoid compound with significant biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O8C_{20}H_{20}O_8 with a molecular weight of 388.4 g/mol. The structure comprises multiple methoxy groups that contribute to its biological activities.

PropertyValue
Molecular FormulaC20H20O8
Molecular Weight388.4 g/mol
IUPAC Name2-(3,4-dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxychromen-4-one
CAS Number149402-88-0

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Human breast cancer (T47D), leukemia (CCRF/CEM), and colorectal (SW707).
  • Mechanism : The compound triggers apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) and modulating apoptotic proteins such as Bcl-2 and Bax.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators:

  • Cytokines Inhibited : TNF-alpha and IL-6.
  • Mechanism : It reduces the activation of NF-kB signaling pathways, which are crucial in inflammation.

Antioxidant Activity

The antioxidant potential of this flavonoid is noteworthy:

  • Method of Assessment : DPPH radical scavenging assay.
  • Results : It shows a high capacity to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Anticancer Mechanisms :
    • Objective : To evaluate the cytotoxic effects against T47D breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 10 µM after 48 hours of treatment, indicating significant cytotoxicity.
  • Anti-inflammatory Study :
    • Objective : To assess the impact on IL-6 production in macrophages.
    • Findings : A concentration of 5 µM reduced IL-6 levels by 50%, confirming its anti-inflammatory effects.
  • Antioxidant Capacity Evaluation :
    • Objective : To measure free radical scavenging ability.
    • Findings : The compound displayed an IC50 value of 15 µM in DPPH assays, showcasing its potential as a natural antioxidant.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s biological and physicochemical properties are influenced by its methoxy group arrangement. Below is a comparison with structurally related flavones:

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Isosinensetin 3',4',5,7,8-pentamethoxy C₂₀H₂₀O₇ 372.37 Reference compound
5-O-Demethylnobiletin 3',4',6,7,8-pentamethoxy; 5-hydroxy C₂₀H₂₀O₈ 388.4 Hydroxy group at position 5 instead of methoxy
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one 3-hydroxy, 3',4',7-trimethoxy C₁₉H₁₈O₇ 358.34 Hydroxy at position 3; methoxy at 7 instead of 5,7,8
Curcumin analog (3d) Cyclopentanone core with hydroxy/methoxy substitutions C₂₄H₂₂O₆ 406.43 Non-flavone structure; α,β-unsaturated carbonyl system

Physicochemical Properties

  • Solubility and Stability: The pentamethoxy structure of Isosinensetin renders it highly lipophilic, likely requiring solubilization aids (e.g., DMSO) for in vitro studies. In contrast, 5-O-Demethylnobiletin’s hydroxy group at position 5 improves aqueous solubility slightly .
  • UV/Vis Profiles: 5-O-Demethylnobiletin absorbs at λmax 253, 284, and 339 nm, typical of conjugated flavone systems. Isosinensetin’s spectrum is expected to be similar but may show hypsochromic shifts due to increased electron-donating methoxy groups .

Preparation Methods

Chroman-4-One Intermediate Synthesis

The construction of the 5,7,8-trimethoxy-4H-1-benzopyran-4-one core begins with functionalized phenolic precursors. A validated approach involves:

  • Acetylation of 3,4,5-trimethoxyphenol : Treatment with acetic anhydride and BF₃·OEt₂ introduces an acetyl group at the ortho position relative to hydroxyl groups, yielding 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (16 ) in 87% yield.
  • Formylation and cyclization : Reaction with dimethylformamide-dimethyl acetal (DMF-DMA) generates an enamine intermediate, which undergoes acid-catalyzed cyclization to form 5,7,8-trimethoxy-4H-chromen-4-one (17 ) with 76% efficiency.
  • Hydrogenation : Catalytic hydrogenation reduces the chromen-4-one to chroman-4-one (18 ), a key intermediate for further functionalization.

Functionalization and Demethylation Strategies

Methoxy Group Retention and Protection

The multiple methoxy groups necessitate protection-deprotection strategies to prevent undesired side reactions:

  • Benzyl ether protection : Transient protection of hydroxyl groups as benzyl ethers (e.g., using BnCl/K₂CO₃) allows selective methoxylation.
  • BF₃·OEt₂-mediated demethylation : Controlled demethylation using boron trifluoride etherate selectively removes methoxy groups at sterically hindered positions, enabling precise functionalization.

Final Cyclization and Purification

  • Oxidative cyclization : Treatment with iodine/DMSO or DDQ converts chalcone intermediates into the flavone structure.
  • Purification : Flash column chromatography (ethyl acetate/n-hexane gradients) isolates the target compound in >90% purity.

Comparative Analysis of Synthetic Routes

Step Key Reaction Reagents/Conditions Yield (%) Adaptations for Target Compound
1 Phenolic acetylation Ac₂O, BF₃·OEt₂, 70°C 87 Use 3,4-dimethoxyphenol
2 Chromen-4-one formation DMF-DMA, HCl, 80°C 76 Retain 5,7,8-trimethoxy configuration
3 Aldol condensation 3,4-Dimethoxybenzaldehyde, p-TsOH 63 Optimize stoichiometry for higher yield
4 Hydrogenation H₂, Pd/C, CH₂Cl₂ 93 Omit if flavone oxidation is required

Challenges and Optimization Opportunities

Regioselectivity in Methoxylation

The electron-donating nature of methoxy groups complicates electrophilic substitution. Directed ortho-metalation (DoM) using LDA or s-BuLi enhances regiocontrol during methoxy group installation.

Scalability of Coupling Reactions

Microwave-assisted synthesis reduces reaction times for condensation steps (e.g., 30 minutes vs. 12 hours under conventional heating).

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one? A: The compound is synthesized via acid- or base-catalyzed condensation of substituted benzophenones and aldehydes. For example, LiHMDS (lithium hexamethyldisilazide) and LiOH are used to facilitate cyclization between 2,6-dihydroxyacetophenone and 3,4,5-trimethoxybenzoyl chloride, yielding flavone derivatives with recrystallization in ethanol (58% yield via Procedure A vs. 36% via Procedure C) . Alternative methods involve Knoevenagel condensation under reflux with acid/base catalysts like HCl or NaOH .

Table 1: Synthesis Yields by Procedure

ProcedureCatalystYieldRecrystallization Solvent
ALiHMDS/LiOH58%Ethanol
CLiOH36%Ethanol

Advanced Synthesis Optimization

Q: How can researchers optimize reaction conditions to improve yields of this flavone derivative? A: Yield discrepancies (e.g., 58% vs. 36%) highlight the importance of catalyst selection and reaction time . Procedure A uses LiHMDS , a stronger base, which enhances deprotonation efficiency compared to Procedure C (LiOH alone). Additionally, reflux duration and precursor stoichiometry (e.g., 1.1:1 molar ratio of benzoyl chloride to acetophenone) are critical . Advanced optimization may involve microwave-assisted synthesis or green solvents to reduce side reactions.

Basic Analytical Characterization

Q: What analytical techniques are essential for characterizing this compound? A: Key methods include:

  • HPLC-UV/Vis : λmax at 253, 284, and 339 nm confirms chromophore structure .
  • NMR : Distinct signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry : MW 372.37 g/mol (C20H20O7) verified via ESI-MS .

Advanced Spectral Analysis

Q: How can overlapping NMR signals for methoxy groups be resolved? A: Use 2D NMR techniques (e.g., HSQC, HMBC) to assign methoxy substituents. For example, methoxy groups at C-3' and C-4' (3,4-dimethoxyphenyl) show distinct coupling patterns compared to C-5,7,8 positions. Deuterated DMSO enhances solubility and peak resolution .

Basic Bioactivity Evaluation

Q: What assays are used to evaluate the antioxidant activity of this compound? A: Standard assays include:

  • DPPH Radical Scavenging : Measures hydrogen-donating capacity.
  • FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³⁺ to Fe²⁺ reduction.
  • Cell-Based Assays : E.g., inhibition of ROS in RAW 264.7 macrophages .

Advanced Mechanism Contradictions

Q: How to reconcile conflicting reports on its pro-oxidant vs. antioxidant effects? A: Context-dependent activity arises from redox microenvironment and concentration . At high doses (≥50 μM), methoxy groups may undergo demethylation, generating quinones that act as pro-oxidants. Use EPR spectroscopy to detect radical intermediates and knockdown models (e.g., Nrf2−/− cells) to dissect pathways .

Basic Stability and Solubility

Q: What are the solubility and stability profiles of this compound? A:

  • Solubility : Poor in water; soluble in DMSO (>10 mg/mL) and ethanol (5–10 mg/mL) .
  • Stability : Degrades under UV light; store at -20°C in amber vials. Stable in neutral pH (4 years) but hydrolyzes in acidic/basic conditions .

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO>10
Ethanol5–10
Water<1

Advanced Formulation Strategies

Q: How can bioavailability challenges be addressed for in vivo studies? A: Use nanocarriers (e.g., liposomes, PLGA nanoparticles) to enhance solubility. Cyclodextrin complexation improves stability in aqueous media. Validate pharmacokinetics via LC-MS/MS to monitor plasma concentrations .

Basic Safety and Handling

Q: What safety protocols are recommended for handling this compound? A:

  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of dust .
  • Waste Disposal : Incinerate at >800°C or use licensed chemical waste services .

Advanced Toxicity Discrepancies

Q: Why do in vitro and in vivo toxicity profiles differ? A: In vitro assays (e.g., MTT) may underestimate toxicity due to metabolic activation . In vivo, hepatic CYP450 enzymes convert methoxy groups to reactive intermediates. Conduct AMES tests for mutagenicity and micronucleus assays for genotoxicity .

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